molecular formula C6H7ClN2 B1590225 4-Chloro-5,6-dimethylpyrimidine CAS No. 67434-65-5

4-Chloro-5,6-dimethylpyrimidine

Cat. No.: B1590225
CAS No.: 67434-65-5
M. Wt: 142.58 g/mol
InChI Key: MJRSZADMKJVGQV-UHFFFAOYSA-N
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Description

4-Chloro-5,6-dimethylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chlorine atom at position 4 and two methyl groups at positions 5 and 6 on the pyrimidine ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-5,6-dimethylpyrimidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave irradiation has been reported to yield this compound . This method demonstrates the efficacy of microwave-assisted synthesis in reducing reaction times and improving yields compared to conventional heating methods.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, methylation, and cyclization, followed by purification techniques like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,6-dimethylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as aniline derivatives, thiols, or alkoxides are commonly used.

    Oxidation and Reduction: Standard oxidizing or reducing agents can be employed, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, the reaction with aniline derivatives can yield 2-anilinopyrimidines, which have potential bioactivity .

Mechanism of Action

The mechanism of action of 4-chloro-5,6-dimethylpyrimidine depends on its specific application and the target molecule

    Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: The compound can bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

    DNA Interaction: It may intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

4-Chloro-5,6-dimethylpyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

4-chloro-5,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-5(2)8-3-9-6(4)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRSZADMKJVGQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503975
Record name 4-Chloro-5,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67434-65-5
Record name 4-Chloro-5,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-5,6-dimethylpyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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